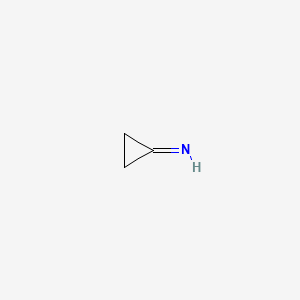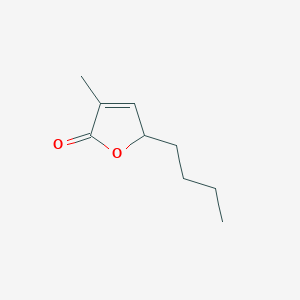
5-Butyl-3-methylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3-methylfuran-2(5H)-one: is an organic compound belonging to the class of furanoid fatty acids. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of butyl and methyl groups attached to the furan ring makes this compound unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-butyl-3-methylpent-2-en-4-one. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Butyl-3-methylfuran-2(5H)-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substitution reactions can occur at the furan ring, leading to the formation of different substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated furans.
Applications De Recherche Scientifique
Chemistry: 5-Butyl-3-methylfuran-2(5H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of furanoid fatty acids with biological membranes and enzymes.
Industry: In the industrial sector, this compound can be used as a flavoring agent or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Butyl-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in various chemical reactions, leading to the modulation of biological pathways. The butyl and methyl groups can influence the compound’s lipophilicity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
5-Butyl-2-furanone: Similar structure but lacks the methyl group.
3-Methyl-2-furanone: Similar structure but lacks the butyl group.
5-Butyl-3-methyl-2-furanone: Similar structure but differs in the position of the double bond.
Uniqueness: 5-Butyl-3-methylfuran-2(5H)-one is unique due to the presence of both butyl and methyl groups attached to the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
53230-21-0 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-butyl-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
CALDSAJHVNPFKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C=C(C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
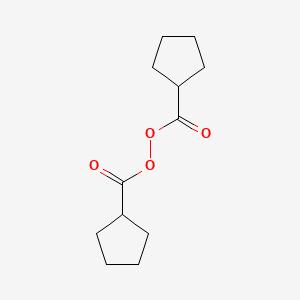
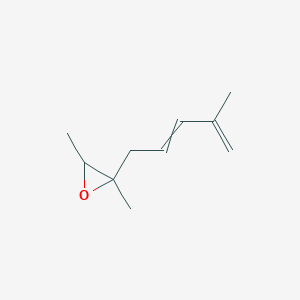
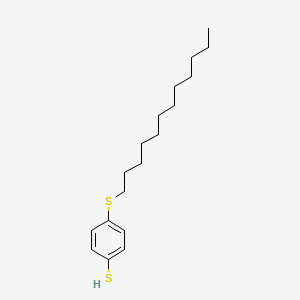
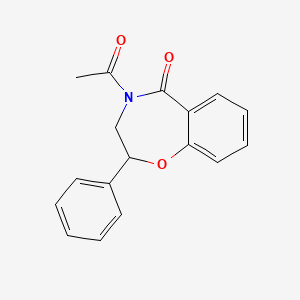
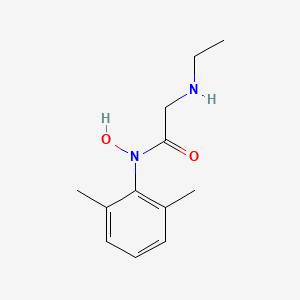
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
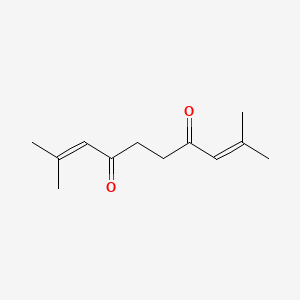
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)



